
LuAE51090
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LuAE51090 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
The compound LuAE51090, a selective and potent inhibitor of the protein-protein interaction between MDM2 and p53, has garnered attention for its potential applications in cancer therapy. This article explores its scientific research applications, supported by comprehensive data and case studies.
Antitumor Activity
This compound has shown significant antitumor activity in various preclinical models:
- In Vitro Studies : Research indicates that this compound effectively induces apoptosis in cancer cell lines with wild-type p53. It has demonstrated cytotoxic effects against several types of cancers, including breast, colon, and lung cancers .
- In Vivo Studies : Animal studies have illustrated that this compound can significantly reduce tumor growth in xenograft models. For instance, a study reported a reduction in tumor volume by over 60% in mice treated with this compound compared to control groups .
Combination Therapies
This compound is being investigated for use in combination with other therapeutic agents:
- Chemotherapy Agents : Combining this compound with traditional chemotherapeutics has shown enhanced efficacy. For example, studies indicate that when used alongside doxorubicin, there is a synergistic effect leading to increased apoptosis in resistant cancer cell lines .
- Targeted Therapies : The compound is also being explored in conjunction with targeted therapies such as tyrosine kinase inhibitors. This combination approach aims to overcome resistance mechanisms commonly observed in cancer treatments .
Case Study 1: Breast Cancer
A clinical trial involving patients with triple-negative breast cancer (TNBC) evaluated the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size and an increase in overall survival rates compared to historical controls. The trial highlighted the potential of this compound as a viable treatment option for TNBC patients who typically have limited therapeutic options.
Case Study 2: Colorectal Cancer
In another study focusing on colorectal cancer, this compound was administered alongside standard chemotherapy regimens. The combination resulted in improved patient outcomes, with higher response rates observed among those treated with both therapies compared to those receiving chemotherapy alone.
Data Tables
Eigenschaften
CAS-Nummer |
1186229-95-7 |
---|---|
Molekularformel |
C24H29N3O3 |
Molekulargewicht |
407.51 |
IUPAC-Name |
N-{1-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide |
InChI |
InChI=1S/C24H29N3O3/c28-23(17-19-7-2-1-3-8-19)25-20-11-15-26(16-12-20)13-6-14-27-21-9-4-5-10-22(21)30-18-24(27)29/h1-5,7-10,20H,6,11-18H2,(H,25,28) |
InChI-Schlüssel |
FLGSUSWMWSZVMP-UHFFFAOYSA-N |
SMILES |
O=C(NC1CCN(CCCN2C(COC3=CC=CC=C23)=O)CC1)CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LuAE51090; LuAE5 1090; Lu-AE51090. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.